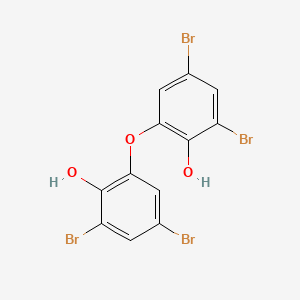
2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is a brominated diphenyl ether compound with the molecular formula C12H6Br4O3 and a molecular weight of 517.79 g/mol. This compound is known for its antimicrobial activity and is used as a reactant and building block in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether derivatives. One common method includes the reaction of 2,2’-dihydroxybiphenyl with bromine in the presence of a catalyst . The reaction is carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various brominated and non-brominated diphenyl ether derivatives, quinones, and other substituted aromatic compounds .
科学研究应用
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用机制
The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.
相似化合物的比较
Similar Compounds
- **2,2’,4,4’-Tetr
属性
分子式 |
C12H6Br4O3 |
|---|---|
分子量 |
517.79 g/mol |
IUPAC 名称 |
2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI 键 |
KIHDTBLTKPAXNV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


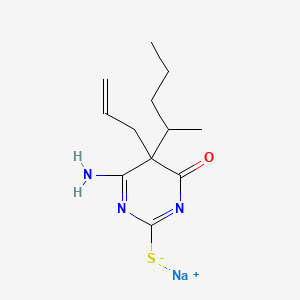

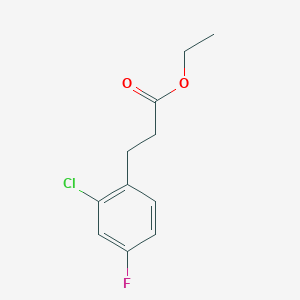
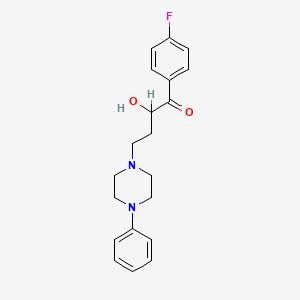

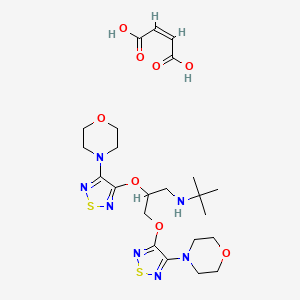
![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
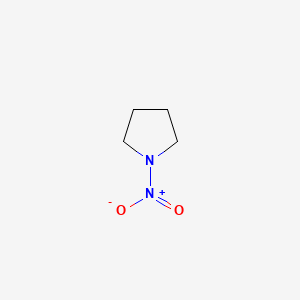
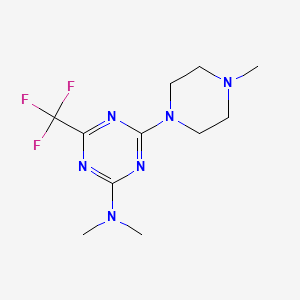
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
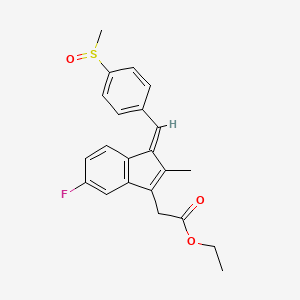
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
